![molecular formula C10H12FNO2S B4938060 N-allyl-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B4938060.png)
N-allyl-4-fluoro-3-methylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related benzenesulfonamides typically involves multi-step chemical processes, starting from the treatment of sulfonyl chloride with primary amines to yield the corresponding benzenesulfonamide, followed by further functionalization. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved through a two-step process, highlighting the adaptability of these compounds to various synthetic modifications (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
Crystallographic analysis provides insight into the molecular structure of benzenesulfonamide derivatives. For example, N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide showcases different conformations in its crystal structure, underlining the flexibility and diversity in molecular orientation which could be expected in compounds like N-allyl-4-fluoro-3-methylbenzenesulfonamide (Chicha et al., 2013).
Chemical Reactions and Properties
The reactivity of benzenesulfonamides, including their ability to undergo various chemical transformations, is a key aspect of their chemical properties. Studies on similar compounds demonstrate their utility in diverse chemical reactions, such as the palladium-catalyzed diamination of alkenes, showcasing the potential reactivity paths for N-allyl-4-fluoro-3-methylbenzenesulfonamide (Sibbald & Michael, 2009).
Physical Properties Analysis
The physical properties of benzenesulfonamides, including solubility, melting points, and crystalline structure, are closely tied to their molecular structure. For instance, the investigation of N-(4-fluorobenzoyl)-benzenesulfonamide revealed specific packing patterns and intermolecular interactions, indicating how subtle changes in molecular structure can influence physical properties (Suchetan et al., 2015).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, such as their reactivity towards electrophilic and nucleophilic agents, are informed by their functional groups and molecular geometry. For example, the use of N-fluorobenzenesulfonimide as a reagent in the fluorination of silylenol ethers indicates the electrophilic nature of these compounds, suggesting similar reactivity for N-allyl-4-fluoro-3-methylbenzenesulfonamide in suitable conditions (Teare et al., 2007).
Safety and Hazards
The safety information available indicates that “N-allyl-4-fluoro-3-methylbenzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
4-fluoro-3-methyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-3-6-12-15(13,14)9-4-5-10(11)8(2)7-9/h3-5,7,12H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZHKLIZASJRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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